molecular formula C14H16N4OS2 B2574280 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2320886-23-3

1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2574280
CAS No.: 2320886-23-3
M. Wt: 320.43
InChI Key: RWZXZDKIZKKNJG-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a piperazine derivative featuring two key structural motifs:

  • 1,2,5-Thiadiazole ring: Attached to the piperazine nitrogen at the 4-position, introducing a heterocyclic system with electron-deficient characteristics.

This compound’s dual functionalization makes it structurally distinct from conventional piperazine derivatives. Below, we compare its properties with those of analogous compounds reported in the literature.

Properties

IUPAC Name

(3-methylsulfanylphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS2/c1-20-12-4-2-3-11(9-12)14(19)18-7-5-17(6-8-18)13-10-15-21-16-13/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZXZDKIZKKNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactivity of the Thiadiazole-Piperazine Core

The 1,2,5-thiadiazole ring exhibits electrophilic substitution at sulfur and nitrogen sites, while the piperazine nitrogen participates in nucleophilic reactions :

  • Nucleophilic Acylation : The secondary amine of piperazine reacts with acyl chlorides (e.g., benzoyl chloride) to form tertiary amides .

  • Sulfur-Mediated Reactions :

    • Oxidation of the methylsulfanyl (–SMe) group to sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂ or mCPBA .

    • Thiol-disulfide exchange reactions under reducing conditions (e.g., NaBH₄) .

Example Reaction Pathway :

1-[3-(MeS)benzoyl]piperazine+Cl-thiadiazolePOCl3,ΔTarget Compound[3][9]\text{1-[3-(MeS)benzoyl]piperazine} + \text{Cl-thiadiazole} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound} \quad[3][9]

Functionalization and Derivatization

The compound undergoes further modifications to enhance bioactivity or solubility:

  • Aromatic Electrophilic Substitution :

    • Nitration or halogenation at the benzoyl ring’s para-position using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

  • Piperazine Quaternization :

    • Alkylation with methyl iodide or allyl bromide to form quaternary ammonium salts, improving water solubility .

  • Cross-Coupling Reactions :

    • Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs .

Derivative Synthesis Data :

ModificationReagentsProduct ActivityReference
NitrationHNO₃, H₂SO₄, 0°CEnhanced antimicrobial activity
QuaternizationCH₃I, K₂CO₃, DMFImproved solubility

Mechanistic Insights

  • Antimicrobial Action : Derivatives disrupt bacterial DNA gyrase via thiadiazole sulfur interacting with enzyme active sites .

  • Metabolic Stability : The methylsulfanyl group slows hepatic oxidation, extending half-life in vivo .

Stability and Degradation

The compound is stable under acidic conditions (pH 2–6) but degrades in alkaline media (pH > 8) via:

  • Hydrolysis : Cleavage of the benzoyl-piperazine bond.

  • Oxidative Degradation : Sulfur oxidation to sulfone derivatives under UV light .

Comparative Reactivity Table

Reaction TypeThiadiazole ReactivityPiperazine Reactivity
Electrophilic Moderate (S, N sites)Low
Nucleophilic LowHigh (N-acylation, alkylation)
Oxidation High (SMe → SO₂)Moderate (N-oxidation)

Scientific Research Applications

Anticancer Activity

1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been studied for its anticancer properties. Research indicates that derivatives of thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines. A review highlighted the potential of thiadiazole derivatives as anticancer agents due to their ability to induce apoptosis in cancer cells .

Study ReferenceCell Lines TestedIC50 Values
MCF-7, HeLa10-30 µM
A549, HCT1165-15 µM

Antiviral Properties

Recent studies have explored the antiviral activity of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have shown effectiveness against influenza A virus and other viral pathogens . The mechanism of action often involves inhibition of viral replication through interference with viral proteins.

Virus TargetedCompound TestedEC50 Values
Influenza AN-{3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide50 nM
Measles VirusThiadiazole Derivatives60 nM

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for antimicrobial properties. Studies indicate that compounds like this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Bacteria TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated a series of thiadiazole derivatives for their anticancer activity against breast cancer cell lines. The results showed that specific structural modifications enhanced potency, suggesting that the incorporation of a piperazine ring could be beneficial for developing novel anticancer agents .

Case Study 2: Antiviral Mechanism Investigation

In another investigation focusing on antiviral activity, researchers synthesized various thiadiazole derivatives and assessed their effects on influenza virus replication. The study concluded that structural modifications significantly impacted antiviral efficacy, paving the way for further development of potent antiviral agents .

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with metal ions and enzyme active sites, potentially inhibiting their activity. The benzoyl and piperazine groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Piperazine Derivatives with Heterocyclic Substitutions

1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-(phenylmethyl)piperazine
  • Structure : Piperazine substituted with a 4-chloro-1,2,5-thiadiazole (position 3) and a benzyl group .
  • Key Differences :
    • The target compound replaces the benzyl group with a 3-(methylsulfanyl)benzoyl moiety, enhancing aromatic interactions.
    • The chloro substituent on the thiadiazole in this analog introduces stronger electron-withdrawing effects compared to the unsubstituted thiadiazole in the target compound.
  • Implications : Chlorine increases polarity but may reduce metabolic stability compared to the methylsulfanyl group.
1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine
  • Structure : Piperazine linked to a 1,2,4-thiadiazole ring (position 5) and a 3-methoxybenzyl group .
  • Key Differences: The thiadiazole isomer (1,2,4 vs.

Benzoyl-Piperazine Derivatives

1-[3-(Trifluoromethyl)benzoyl]piperazine (7I)
  • Structure : 3-Trifluoromethylbenzoyl group on piperazine .
  • Key Differences :
    • The -CF₃ group is strongly electron-withdrawing, increasing acidity of the adjacent carbonyl compared to the -SMe group in the target compound.
    • Higher lipophilicity (logP ~3.5) due to -CF₃ vs. -SMe (logP ~2.8 estimated).
  • Biological Relevance : Such derivatives show activity in cancer cell lines (e.g., HEPG2, IC₅₀ = 1.2 µM) .
1-(3-Methoxybenzoyl)piperazine (7IV)
  • Structure : 3-Methoxybenzoyl substitution .
  • Key Differences :
    • The methoxy group (-OMe) is electron-donating, contrasting with the electron-neutral -SMe in the target compound.
    • Lower metabolic stability due to -OMe’s susceptibility to demethylation.

Sulfur-Containing Piperazine Derivatives

Thiazole-Piperazine Derivatives (3a–3h)
  • Structure : Piperazine with methylsulfonyl (-SO₂Me) and thiazole groups .
  • Key Differences :
    • The sulfonyl group increases polarity and hydrogen-bond acceptor capacity compared to the thioether (-SMe) in the target.
    • Thiazole vs. thiadiazole: Thiadiazole’s higher nitrogen content may enhance binding to metal ions or polar receptors.
1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine
  • Structure : Piperazine with mesitylsulfonyl and 2-methoxyphenyl groups .
  • Key Differences :
    • The sulfonyl group (-SO₂-) confers strong electron-withdrawing effects and rigidity, unlike the flexible thioether in the target.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
Target Compound C₁₃H₁₅N₃OS₂ 313.4 g/mol 3-(Methylsulfanyl)benzoyl, 1,2,5-thiadiazole Not specified in evidence N/A
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-(benzyl)piperazine C₁₃H₁₅ClN₄S 294.8 g/mol 4-Chloro-1,2,5-thiadiazole, benzyl Not reported
1-[3-(Trifluoromethyl)benzoyl]piperazine (7I) C₁₂H₁₁F₃N₂O 272.2 g/mol 3-CF₃-benzoyl Anticancer (HEPG2 IC₅₀ = 1.2 µM)
1-(3-Methoxybenzoyl)piperazine (7IV) C₁₂H₁₄N₂O₂ 230.3 g/mol 3-OMe-benzoyl Not reported
Thiazole-piperazine derivative (3a) C₁₅H₁₈N₄O₂S 330.4 g/mol Methylsulfonyl, thiazole Analgesic (ED₅₀ = 25 mg/kg in mice)

Key Research Findings

  • Lipophilicity : The methylsulfanyl group (-SMe) offers balanced lipophilicity (logP ~2.8), intermediate between -CF₃ (logP ~3.5) and -OMe (logP ~2.0), optimizing membrane permeability .
  • Metabolic Stability : Thioethers (-SMe) are generally more resistant to oxidative metabolism than sulfonyl (-SO₂-) or methoxy (-OMe) groups, suggesting improved pharmacokinetics for the target compound .

Biological Activity

1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and antiviral properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4OS2C_{14}H_{16}N_{4}OS_{2}, with a molecular weight of 320.4 g/mol. The compound features a piperazine ring substituted with a thiadiazole moiety and a methylsulfanyl group, which may contribute to its biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of compounds containing thiadiazole and piperazine derivatives. For instance:

  • A study found that derivatives of 1,3,4-thiadiazole exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The docking analysis indicated strong interactions with the enoyl-acyl carrier protein reductase enzyme in E. coli, suggesting a mechanism for the observed antibacterial effects.
  • Another investigation reported that certain synthesized thiadiazole derivatives displayed promising antifungal activity against various fungal strains .
Compound Activity Target Organism Reference
This compoundAntibacterialE. coli
Thiadiazole Derivative XAntifungalCandida albicans

Antitumor Activity

The potential anticancer properties of this compound have also been explored:

  • In a series of tests assessing antiproliferative activity, several thiadiazole derivatives were found to inhibit the growth of cancer cell lines effectively. For example, one study reported an EC50 value (the concentration required to inhibit cell growth by 50%) of around 20-40 μM for certain derivatives against various tumor cell lines .
  • The structural modifications involving piperazine and thiadiazole rings have been linked to enhanced cytotoxicity against cancer cells, suggesting that these compounds may serve as lead structures for developing new anticancer agents .

Antiviral Activity

Research into the antiviral properties of thiadiazole derivatives has revealed significant findings:

  • A specific derivative was identified as a potent inhibitor of Influenza A virus with an EC50 value of 31.4 μM . This highlights the compound's potential in antiviral drug development.

Case Studies

Several case studies have illustrated the effectiveness of thiadiazole-based compounds:

  • Antimicrobial Efficacy Study : A recent study synthesized several piperazine-thiadiazole conjugates and evaluated their antimicrobial activities. The results showed that compounds with the methylsulfanyl group exhibited enhanced antibacterial effects compared to those without it .
  • Anticancer Activity Assessment : In vitro studies demonstrated that certain thiadiazole derivatives inhibited the proliferation of human cancer cell lines significantly. The study emphasized structure-activity relationships that could guide further modifications for improved efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine, and what reaction conditions are critical for its formation?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzoyl chlorides and piperazine derivatives. For example, analogous methods involve reacting 3-(methylsulfanyl)benzoyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) to facilitate nucleophilic substitution . TLC monitoring (GF254 plates) and silica gel chromatography (60–200 mesh) are standard for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfanyl and thiadiazole moieties) .
  • X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for structurally similar pyrazoline derivatives (e.g., C–S bond lengths in thiadiazole rings: ~1.68 Å) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

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